3-Amino-cycloheptanecarboxylic acid methyl ester chemical structure
3-Amino-cycloheptanecarboxylic acid methyl ester chemical structure
An In-depth Technical Guide to 3-Amino-cycloheptanecarboxylic Acid Methyl Ester
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Amino-cycloheptanecarboxylic acid methyl ester, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, stereoisomerism, physicochemical properties, synthetic methodologies, and applications in medicinal chemistry.
Introduction: The Significance of a Constrained Scaffold
3-Amino-cycloheptanecarboxylic acid methyl ester belongs to the class of cyclic β-amino acids, which are critical structural motifs in modern medicinal chemistry. Unlike their linear counterparts, the seven-membered cycloheptane ring imposes significant conformational constraints on the molecule. This rigidity is highly desirable in drug design, as it can pre-organize the pharmacophoric elements—the amino and carboxyl groups—into a specific spatial orientation for optimal interaction with biological targets. This can lead to enhanced binding affinity, improved selectivity, and increased metabolic stability. The methyl ester form is a common synthetic intermediate, protecting the carboxylic acid or acting as a prodrug moiety to improve pharmacokinetic properties.[][2]
Chemical Structure and Properties
Core Structure and Nomenclature
The fundamental structure consists of a seven-membered carbon ring (cycloheptane) substituted with an amino group (-NH₂) at the C3 position and a methyl ester group (-COOCH₃) at the C1 position.
-
Molecular Formula: C₉H₁₇NO₂
-
Molecular Weight: 171.24 g/mol
-
IUPAC Name: methyl 3-aminocycloheptane-1-carboxylate
Stereochemistry: The Critical Aspect of Isomerism
The structure of 3-amino-cycloheptanecarboxylic acid methyl ester contains two stereocenters, at the C1 and C3 positions. This gives rise to four possible stereoisomers, which can be grouped into two pairs of diastereomers: cis and trans.[3][4]
-
Cis Isomers: The amino and methyl ester groups are on the same face of the cycloheptane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.
-
Trans Isomers: The amino and methyl ester groups are on opposite faces of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.
The specific stereoisomer used in a synthesis is crucial as biological systems are chiral, and different isomers can exhibit vastly different pharmacological activities.
Physicochemical and Spectroscopic Data
Specific experimental data for this exact ester is limited; however, properties can be predicted based on its functional groups and the parent acid.
| Property | Value / Predicted Characteristics | Source / Rationale |
| Molecular Formula | C₉H₁₇NO₂ | |
| Molecular Weight | 171.24 g/mol | |
| CAS Number | Not broadly assigned; isomer-specific. | Parent acid CAS: 1509761-50-5 |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid. | Based on similar amino acid esters. |
| Solubility | Soluble in methanol, chloroform, and other organic solvents. | General property of esters. |
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum would feature a characteristic singlet for the methyl ester protons (-OCH₃) around 3.7 ppm. Protons on the carbons bearing the amino and ester groups (H1 and H3) would appear as multiplets, typically between 2.5 and 3.5 ppm. The remaining cycloheptane ring protons would produce a complex series of overlapping multiplets between 1.0 and 2.2 ppm.
-
¹³C NMR: Key signals would include the ester carbonyl (C=O) carbon around 175 ppm, the methyl ester carbon (-OCH₃) around 52 ppm, and the carbons attached to the nitrogen (C3) and the ester oxygen (C1) in the 50-60 ppm range. The aliphatic ring carbons would appear between 20 and 45 ppm.
-
IR Spectroscopy: Characteristic absorption bands would be observed for: N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C=O stretching of the ester (~1735 cm⁻¹), C-H stretching of aliphatic groups (~2850-3000 cm⁻¹), and C-O stretching (~1050-1250 cm⁻¹).[5][6]
-
Mass Spectrometry: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 171 or 172, respectively.
Synthetic Methodologies
The synthesis of 3-amino-cycloheptanecarboxylic acid methyl ester is typically not a single-step process. A logical and field-proven approach involves the synthesis of the parent amino acid followed by esterification.
Proposed Synthesis of the Cycloheptane Core
A robust method for creating the 3-amino-cycloheptane carboxylic acid scaffold is through the reductive amination of a keto-ester precursor.
Causality Behind Experimental Choices:
-
Precursor: Methyl 3-oxocycloheptanecarboxylate serves as an ideal starting material as it already contains the required carbon skeleton and the ester functionality.[7]
-
Reductive Amination: This is a highly efficient one-pot reaction for converting ketones into amines. Sodium cyanoborohydride (NaBH₃CN) is often the reducing agent of choice because it is mild and selectively reduces the protonated iminium ion intermediate over the starting ketone, minimizing side reactions. The reaction can produce a mixture of cis and trans diastereomers, which typically requires purification by column chromatography or crystallization to isolate the desired isomer.
Experimental Protocol: Esterification of the Amino Acid
The esterification of an amino acid requires specific conditions to prevent unwanted side reactions and to activate the carboxylic acid. The use of methanol with an acid catalyst like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) is a standard and effective method.[8][9]
Protocol: Fischer-Speier Esterification using SOCl₂/Methanol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend the 3-amino-cycloheptanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of amino acid). Cool the suspension to 0 °C in an ice bath.
-
Catalyst Addition: Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which serves as the acid catalyst, and methyl sulfite. This avoids the direct use of corrosive gaseous HCl. Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. The addition is exothermic and should be done slowly to maintain temperature control. The amino group is protonated to form the ammonium salt, protecting it from reacting.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be the hydrochloride salt of the amino acid methyl ester.
-
Purification: The crude product can be purified by recrystallization or by neutralization followed by extraction. To obtain the free amine, dissolve the crude salt in water, cool to 0 °C, and carefully add a base (e.g., saturated NaHCO₃ or cold 1M NaOH) until the pH is ~9-10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pure 3-amino-cycloheptanecarboxylic acid methyl ester.
Applications in Drug Discovery and Development
The unique structural properties of this molecule make it a powerful tool in the design of novel therapeutics.
-
Peptidomimetics and Constrained Peptides: Incorporating this cyclic amino acid into a peptide backbone restricts its conformational freedom. This can lock the peptide into its bioactive conformation, increasing its affinity and selectivity for a target receptor or enzyme. This strategy is widely used to improve the drug-like properties of therapeutic peptides.[10]
-
Scaffold for Small Molecule Synthesis: The amino and ester groups provide two points for chemical modification, allowing the cycloheptane ring to be used as a central scaffold. Diverse functional groups can be attached to build libraries of compounds for screening against various diseases. The defined stereochemistry of the scaffold allows for precise three-dimensional exploration of chemical space.
-
Prodrug Design: The methyl ester itself can function as a prodrug. Ester groups are often cleaved in vivo by esterase enzymes to release the parent carboxylic acid, which may be the active form of the drug. This strategy can enhance oral bioavailability by masking the polar carboxylic acid group, facilitating passage through cell membranes.[][11] Analogues such as 3-aminocyclohexanecarboxylic acid have been explored as building blocks for pharmaceuticals targeting neurological disorders.[10][12]
Conclusion
3-Amino-cycloheptanecarboxylic acid methyl ester is more than a simple chemical; it is a sophisticated building block that offers medicinal chemists a conformationally constrained scaffold with defined stereochemical properties. Its synthesis, while requiring careful control of stereochemistry, follows established chemical principles. Its application in drug design, particularly in the development of peptidomimetics and novel small molecule scaffolds, underscores the importance of cyclic amino acids in the ongoing quest for more potent and selective therapeutics.
References
- Evans, C., McCague, R., Roberts, S. M., & Sutherland, A. G. (1991). Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1, (3), 656-657.
- University of Colorado Boulder. (n.d.).
- Chem-Impex. (n.d.). Z-cis-3-aminocyclohexanecarboxylic acid.
- CP Lab Chemicals. (n.d.). 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture), min 95%, 1 gram.
- 4drugdiscovery.com. (n.d.). 3-Amino-cycloheptanecarboxylic acid methyl ester.
- Sigma-Aldrich. (n.d.). 3-Amino-cycloheptanecarboxylic acid.
- PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid.
- ChemNet. (n.d.). Cycloheptanecarboxylic acid, 3-oxo-, methyl ester.
- Yadav, J. S., Reddy, B. V. S., Reddy, K. B., & Raj, K. S. (2005). A convenient synthesis of amino acid methyl esters. Arkivoc, 2005(6), 57-62.
- Gijsen, H. J. M., et al. (2008). Process for the preparation of amino acid methyl esters.
- Gante, J. (2013). Amino Acids in the Development of Prodrugs. Advanced Drug Delivery Reviews, 65(10), 1370-1385.
- BOC Sciences. (n.d.). Amino Acids for Prodrug Development.
- Klein, C., & Gmeiner, P. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
- Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles.
- Doc Brown's Chemistry. (n.d.). Constitutional structural isomers of molecular formula C3H6O2.
- Pearson+. (n.d.). Draw the stereoisomers of the following amino acids.
Sources
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. At least 33 constitutional structural isomers of molecular formula C3H6O2 are theoretically possible structural formula skeletal formula of carboxylic acids esters enols alicyclic and heterocyclic isomers uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. Draw the stereoisomers of the following amino acids. Indicate pai... | Study Prep in Pearson+ [pearson.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cycloheptanecarboxylic acid, 3-oxo-, methyl ester | 37746-13-7 [chemnet.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2008110529A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. calpaclab.com [calpaclab.com]
